Ethanol, 2,2'-iminobis-, dibenzoate (ester)

Description

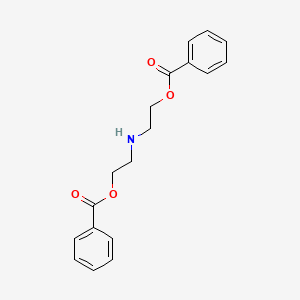

Ethanol, 2,2'-iminobis-, dibenzoate (ester) is a diester derivative of diethanolamine (2,2'-iminodiethanol), where the hydroxyl groups are substituted with benzoate ester functionalities. The parent compound, diethanolamine (CAS 111-42-2), is a widely used industrial chemical with applications in surfactants, gas treatment, and pharmaceuticals .

Properties

CAS No. |

47309-20-6 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

2-(2-benzoyloxyethylamino)ethyl benzoate |

InChI |

InChI=1S/C18H19NO4/c20-17(15-7-3-1-4-8-15)22-13-11-19-12-14-23-18(21)16-9-5-2-6-10-16/h1-10,19H,11-14H2 |

InChI Key |

SSKKNVDGEGQKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Ethanol, 2,2'-iminobis-, dibenzoate (ester) is a synthetic organic compound characterized by its unique dual benzoate structure and an imino linkage. This structural complexity contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry.

- Molecular Formula : C₁₉H₁₉N₁O₄

- Molecular Weight : Approximately 434.44 g/mol

- Structure : Contains two benzoate groups and an imino linkage, enhancing its reactivity compared to simpler amines or alcohols.

Biological Activity Overview

Research indicates that ethanol, 2,2'-iminobis-, dibenzoate may influence enzymatic activity and receptor binding. These interactions could lead to various biological effects, although comprehensive studies are still required to fully understand its mechanisms of action and therapeutic potential.

- Enzymatic Interactions : The compound has shown potential in modulating enzymatic activities, which can affect metabolic pathways.

- Receptor Binding : Preliminary studies suggest that it may interact with biological receptors, influencing physiological responses.

Comparative Analysis with Similar Compounds

The following table summarizes ethanol, 2,2'-iminobis-, dibenzoate alongside other structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanol, 2,2'-iminobis-, dibenzoate (ester) | C₁₉H₁₉N₁O₄ | Dual benzoate structure; imino functionality |

| Diethanolamine | C₄H₁₃N | Contains hydroxyl groups; used as a surfactant |

| N,N-Diethyl-m-toluamide (DEET) | C₁₁H₁₄N₂O₂ | Known insect repellent |

| Ethanolamine | C₂H₇NO | Simple amine; widely used in chemical synthesis |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that compounds similar in structure to ethanol, 2,2'-iminobis-, dibenzoate exhibit antimicrobial properties against various bacterial strains. For example, benzyl alcohol was noted for its membrane-active properties, which may provide insights into the potential antimicrobial efficacy of ethanol, 2,2'-iminobis-, dibenzoate .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, further research is necessary to establish comprehensive safety data .

- Biological Applications : The compound's unique properties have led to its exploration in drug formulation as a preservative due to its potential antimicrobial effects. The interaction with proteins and peptides has been documented in recent reviews on preservatives in biologics .

Comparison with Similar Compounds

Ethanol, 2,2’-(phenylimino)bis-, Diacetate (Ester) (CAS 19249-34-4)

Ethanol, 2,2'-oxybis-, Diacetate (Ester) (CAS 628-68-2)

- Structure : Derived from diethylene glycol (oxybis backbone) with acetate esters.

- Properties :

- Applications : Used as a plasticizer and solvent in industrial formulations.

- Key Difference: The ether linkage (oxybis) imparts higher flexibility and lower reactivity compared to the iminobis group, which may influence thermal stability .

Ethanol, 2-phenoxy-, Acetate (CAS 6192-44-5)

- Structure: Contains a phenoxy group and acetate ester.

- Properties :

- Applications : Likely used in fragrances or polymer production due to its aromatic moiety.

- Key Difference: The single phenoxy group limits hydrogen-bonding capacity compared to iminobis derivatives, altering solubility and interaction with biological targets.

Diethanolamine (CAS 111-42-2)

- Structure : Parent compound with two hydroxyl groups.

- Properties: Molecular formula: C₄H₁₁NO₂ LogP: -1.0 (highly hydrophilic) .

- Applications : Intermediate in synthesizing surfactants, corrosion inhibitors, and drug delivery systems.

- Key Difference : The absence of ester groups increases water solubility but reduces stability under acidic conditions compared to esterified derivatives .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | LogP | Boiling Point (K) | Applications |

|---|---|---|---|---|---|---|

| Ethanol, 2,2'-iminobis-, dibenzoate | ~27240-79-5 | C₂₄H₂₂N₂O₄* | Benzoate esters, imino | ~3.5† | N/A | Potential use in dyes, polymers |

| Ethanol, 2,2’-(phenylimino)bis-, diacetate | 19249-34-4 | C₁₄H₁₉NO₄ | Acetate, phenylimino | 1.96 | N/A | HPLC analysis, pharmaceuticals |

| Ethanol, 2,2'-oxybis-, diacetate | 628-68-2 | C₈H₁₄O₅ | Acetate, oxybis | ~1.2‡ | 395.70 | Plasticizers, solvents |

| Diethanolamine | 111-42-2 | C₄H₁₁NO₂ | Hydroxyl groups | -1.0 | 517.15 | Surfactants, gas treatment |

*Estimated based on structural analogs; †Predicted higher LogP due to bulky benzoate groups; ‡Estimated from diethylene glycol derivatives.

Research Findings and Structural Insights

- Lipophilicity Trends : Benzoate esters (e.g., target compound) exhibit higher LogP values than acetate esters due to aromatic rings, enhancing membrane permeability .

- Thermal Stability: Ether-linked derivatives (e.g., oxybis compounds) generally have higher boiling points than amine-linked analogs, as seen in diethylene glycol diacetate (395.70 K) vs. iminobis derivatives .

- Synthetic Pathways: Similar to , the target compound may be synthesized via condensation reactions using catalysts like Fe₃O4@FU NPs in ethanol, though specific data is lacking .

Q & A

Q. What degradation products form under oxidative conditions, and how are they characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.